molecular formula C7H16ClNO B13598152 5,5-Dimethyloxan-3-aminehydrochloride CAS No. 2792217-15-1

5,5-Dimethyloxan-3-aminehydrochloride

Cat. No.: B13598152
CAS No.: 2792217-15-1
M. Wt: 165.66 g/mol
InChI Key: FKTFTVQNBLGKQU-UHFFFAOYSA-N
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Description

5,5-Dimethyloxan-3-aminehydrochloride: is an organic compound with the molecular formula C6H14ClNO. It is a derivative of oxane, featuring a dimethyl substitution at the 5th position and an amine group at the 3rd position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyloxan-3-aminehydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,5-Dimethyloxan-3-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyloxan-3-aminehydrochloride is unique due to its specific combination of structural features, including the dimethyl substitution and the hydrochloride salt form. These features confer distinct chemical and physical properties, such as solubility and reactivity, making it valuable for various applications .

Biological Activity

5,5-Dimethyloxan-3-aminehydrochloride, also referred to as 5-(N,N-Dimethyl)amiloride hydrochloride (DMA), is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈ClN₂O
  • Molecular Weight : 250.75 g/mol
  • CAS Number : 1214-79-5

DMA acts primarily as a selective blocker of the Na+^+/H+^+ antiporter. This inhibition leads to:

  • Increased intracellular calcium levels : DMA has been shown to enhance calcium sensitivity in cardiomyocytes, which may have implications for cardiac function and protection against myocardial injury .
  • Regulation of pH : By inhibiting Na+^+/H+^+ exchangers, DMA can alter intracellular pH levels, which is crucial for various cellular processes, including insulin secretion in pancreatic β-cells .

Biological Activities

  • Antidiabetic Effects : Studies indicate that DMA positively influences insulin secretion by pancreatic β-cells through the modulation of intracellular pH and calcium levels. This suggests its potential as a therapeutic agent for Type 2 Diabetes .
  • Cardioprotective Properties : Experimental trials have demonstrated that DMA may protect the heart from post-resuscitation myocardial injury by enhancing calcium currents in cardiomyocytes .
  • Pain Modulation : DMA has been investigated for its ability to reduce inflammatory pain, indicating a possible role in pain management therapies .

Study on Calcium Signaling

A study involving human TRPA1 expressing HEK-293 cells revealed that DMA effectively inhibits allyl isothiocyanate-induced calcium signaling, with an IC50_{50} value of approximately 60 µM. This highlights its role in modulating calcium influx in response to external stimuli .

Insulin Secretion Enhancement

In a controlled laboratory setting, it was observed that DMA facilitated glucose-induced insulin release in isolated pancreatic β-cells. This effect is attributed to the compound's ability to maintain optimal intracellular pH levels necessary for insulin granule exocytosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntidiabeticEnhances insulin secretion; regulates intracellular pH
CardioprotectiveIncreases calcium sensitivity; protects against injury
Pain modulationReduces inflammatory pain

Properties

CAS No.

2792217-15-1

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

5,5-dimethyloxan-3-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(8)4-9-5-7;/h6H,3-5,8H2,1-2H3;1H

InChI Key

FKTFTVQNBLGKQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(COC1)N)C.Cl

Origin of Product

United States

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